![molecular formula C14H18BrN3O2S B4542817 4-bromo-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B4542817.png)
4-bromo-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide
Description
This compound belongs to a class of chemicals known for their diverse range of biological activities and structural complexity. The pyrazole ring, a core component, is often associated with potential pharmacological properties. The inclusion of the bromo-benzenesulfonamide moiety adds to its chemical versatility, making it a candidate for further synthetic modifications and biological evaluations.
Synthesis Analysis
Synthesis of such compounds typically involves multi-step chemical reactions starting from basic aromatic or heteroaromatic compounds. The process might include the formation of the pyrazole ring followed by substitution reactions to introduce the bromo-benzenesulfonamide group. Detailed synthesis methods are tailored to the specific structural requirements of the compound .
Molecular Structure Analysis
The molecular structure of compounds like 4-bromo-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide can be analyzed using techniques such as X-ray crystallography, which provides insights into the compound's geometric configuration, bond lengths, and angles. NMR spectroscopy and mass spectrometry further elucidate the compound's structure, confirming the presence of specific functional groups and the overall molecular framework.
Chemical Reactions and Properties
The reactivity of this compound can be influenced by the presence of the electron-withdrawing bromo-benzenesulfonamide group, which can affect its nucleophilic and electrophilic properties. It might undergo reactions such as nucleophilic aromatic substitution, addition-elimination with nucleophiles, or further functionalization at the pyrazole moiety.
Physical Properties Analysis
Physical properties, including melting point, boiling point, solubility, and crystal structure, are crucial for understanding the compound's behavior in different environments. These properties are influenced by molecular structure and can affect the compound's application in various fields.
Chemical Properties Analysis
Chemical properties, such as acidity/basicity, reactivity towards different reagents, stability under various conditions, and photophysical properties, are determined by the compound's functional groups. The bromo and sulfonamide groups in particular impart specific chemical behaviors, making the compound a subject of interest for chemical studies.
For detailed information on the synthesis, molecular structure, chemical reactions, and properties of similar compounds, the following sources provide valuable insights:
- Zhang, S.-j., & Hu, W.-X. (2010). Synthesis, Crystal Structure and Anticancer Property of (Z)-N-(4-Bromo-5-ethoxy-3,5-dimethyl-furan-2(5H)-ylidene)-4-methylbenzenesulfonamide. Chinese Journal of Structural Chemistry (source).
- Ryzhkova, Y. E., Ryzhkov, F. V., & Elinson, M. (2020). 3-(4-Bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one. Molbank (source).
properties
IUPAC Name |
4-bromo-N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-N-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3O2S/c1-4-18-11(2)12(9-16-18)10-17(3)21(19,20)14-7-5-13(15)6-8-14/h5-9H,4,10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUENTXPYSCBFTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)CN(C)S(=O)(=O)C2=CC=C(C=C2)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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